1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
141101-98-6 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(1-pyridin-4-ylbutyl)indol-5-ol |
InChI |
InChI=1S/C17H18N2O/c1-2-3-16(13-6-9-18-10-7-13)19-11-8-14-12-15(20)4-5-17(14)19/h4-12,16,20H,2-3H2,1H3 |
InChI Key |
DLGOBDHCLPHUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=NC=C1)N2C=CC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Molecular Architecture and Conformational Landscape of 1 1 Pyridin 4 Yl Butyl 1h Indol 5 Ol
Detailed Conformational Analysis of the Butyl Linker and Rotational Isomers
The conformational flexibility of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol is primarily governed by the acyclic butyl linker that connects the two aromatic systems. This linker possesses several rotatable single bonds, each giving rise to a multitude of possible three-dimensional arrangements known as conformations or rotamers. wikipedia.org The study of the energetics related to these rotations is known as conformational analysis. wikipedia.orglumenlearning.com
| Rotatable Bond | Attached Groups | Significance for Molecular Shape |
|---|---|---|
| Indole (B1671886) N1 — Cα (of butyl) | Indole Ring, Butyl Chain | Orients the entire butyl-pyridine substituent relative to the plane of the indole ring. |
| Cα — Cβ | (Indolyl)CH- and -CH2- groups | These rotations determine the folding and extension of the carbon chain, influencing the distance between the two aromatic rings. Different combinations of gauche and anti conformations create a variety of molecular shapes. lumenlearning.com |
| Cβ — Cγ | -CH2- and -CH2- groups | |
| Cγ — Cδ (of pyridine) | Butyl Chain, Pyridine (B92270) Ring | Orients the pyridine ring relative to the linker, affecting its accessibility and potential for intermolecular interactions. |
The lowest energy conformations will seek to minimize steric hindrance, which is the repulsion between bulky groups. For the butyl chain, staggered conformations where large groups are positioned 180° apart (anti-periplanar) are generally more stable than those where they are closer at 60° (gauche). youtube.com The constant interconversion between these rotamers at room temperature means the molecule does not have a single static shape, but rather exists as a dynamic ensemble of various conformations.
Intramolecular Interactions and Their Influence on Molecular Conformation
Beyond simple steric considerations, the conformational landscape of this compound is significantly influenced by potential intramolecular interactions. The most notable of these is the possibility of an intramolecular hydrogen bond.
A hydrogen bond can form between the acidic proton of the hydroxyl group (-OH) on the indole ring (the hydrogen bond donor) and the lone pair of electrons on the basic nitrogen atom of the pyridine ring (the hydrogen bond acceptor). quora.comnih.govrsc.org The formation of such a bond is highly dependent on the conformation of the butyl linker. The linker must fold in such a way that it brings the donor and acceptor groups into close proximity and with a favorable geometry, typically in a linear arrangement. roaldhoffmann.com
The presence of a stable intramolecular hydrogen bond would have profound effects:
Conformational Restriction: It would lock the molecule into a more rigid, pseudo-cyclic structure, dramatically reducing the number of accessible conformations.
Computational modeling and spectroscopic techniques like NMR are often used to confirm the presence and strength of such intramolecular hydrogen bonds. rsc.org Studies on similar molecular frameworks have shown that such internal hydrogen bonding can be a critical determinant of a molecule's preferred shape. nih.govrsc.org
Aromaticity and Tautomerism in the Indole and Pyridine Substructures
The electronic stability and chemical character of the molecule are rooted in the aromaticity of its two heterocyclic systems.
Pyridine: The pyridine ring is an aromatic heterocycle analogous to benzene (B151609). It is a planar, cyclic, conjugated system with six π-electrons that satisfy Hückel's rule (4n+2, where n=1). The nitrogen atom is sp²-hybridized, contributing one electron to the π-system. Its lone pair of electrons resides in an sp² orbital in the plane of the ring, perpendicular to the aromatic π-system. This lone pair is not involved in aromaticity and is available to act as a base or hydrogen bond acceptor. nih.gov
Indole: The indole ring system is also aromatic. It consists of a benzene ring fused to a pyrrole (B145914) ring. The system is planar and contains ten π-electrons (4n+2, where n=2), which are delocalized across both rings. Unlike in pyridine, the nitrogen atom in the pyrrole part of indole contributes its lone pair (two electrons) to the aromatic π-system. nih.gov Consequently, this lone pair is not readily available for protonation, making indole a very weak base.
Tautomerism:
Tautomers are structural isomers that readily interconvert, often through the migration of a proton. libretexts.org The 5-hydroxyindole (B134679) moiety of the molecule can exhibit keto-enol tautomerism. It exists in equilibrium between the aromatic alcohol (enol) form and a non-aromatic ketone (keto) form.
For most simple hydroxyindoles and phenols, the equilibrium heavily favors the aromatic enol form due to the significant stabilization energy afforded by the aromatic system. libretexts.orgmasterorganicchemistry.com However, the tautomeric equilibrium can be influenced by the molecular environment. taylorandfrancis.com
| Tautomeric Form | Structure Sketch | Key Features | Relative Stability |
|---|---|---|---|
| Enol Form (Dominant) | Indole Ring with -OH | Aromatic, High Stability | Favored |
| Keto Form | Indole Ring with =O and extra H on C4 or C6 | Non-aromatic, Less Stable | Disfavored |
| Ring System | Substituent | Position | Electronic Effect | Impact on Properties |
|---|---|---|---|---|
| Indole | -OH (Hydroxyl) | C-5 | Electron-donating (+R > -I) | Increases electron density of the indole ring, particularly at the ortho and para positions relative to the substituent. quora.com This can affect its reactivity in substitution reactions and its interaction with other molecules. nih.govresearchgate.netnih.gov |
| Indole | -(1-(Pyridin-4-yl)butyl) | N-1 | Weakly electron-withdrawing (inductive) | As a large, out-of-plane substituent on the nitrogen, it is expected to have a minor effect on the electronic properties of the indole π-system compared to substituents directly on the carbocyclic part of the ring. chemrxiv.org |
| Pyridine | -(1-(1H-indol-5-ol)butyl) | C-4 | Electron-donating (inductive, +I) | The alkyl chain acts as an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. nih.govrsc.org |
Structure Activity Relationship Sar of 1 1 Pyridin 4 Yl Butyl 1h Indol 5 Ol Analogues
Deconvolution of the Pharmacophoric Contribution of the Indol-5-ol Moiety
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. ctppc.orgnih.gov This versatile bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a common feature in numerous natural products and synthetic pharmaceuticals. ctppc.orgresearchgate.net Its importance is underscored by its presence in a variety of approved drugs with diverse therapeutic applications, including anti-cancer agents like vinblastine, anti-inflammatory drugs like indomethacin, and treatments for erectile dysfunction such as tadalafil. ctppc.orgnih.gov
The indole nucleus serves as a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govnih.gov Its planar structure and rich electron density allow it to participate in various non-covalent interactions with protein receptors, including hydrophobic interactions, pi-stacking, and hydrogen bonding. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, further contributing to its binding affinity. nih.gov
The presence of a hydroxyl group at the C5 position, creating the indol-5-ol moiety, significantly enhances its pharmacophoric potential. This hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a biological target. youtube.com This is exemplified by the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), where the 5-hydroxyl group is crucial for its activity. nih.gov The strategic placement of this functional group can lead to increased binding affinity and selectivity for a specific receptor.
The following table summarizes the pharmacophoric roles of key indole-containing compounds:
| Compound/Class | Key Pharmacophoric Features of Indole Moiety | Primary Biological Role |
| Tryptophan | Indole ring serves as a hydrophobic recognition element. | Essential amino acid, precursor to neurotransmitters. |
| Serotonin | Indol-5-ol provides crucial hydrogen bonding interactions. | Neurotransmitter involved in mood, appetite, and sleep. nih.gov |
| Indomethacin | Indole scaffold contributes to anti-inflammatory activity. | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |
| Vinblastine | Complex indole and dihydroindole moieties are key to its cytotoxic effects. | Anti-cancer agent. ctppc.org |
Systematic Investigation of the Pyridin-4-yl Group's Role in Receptor Recognition
The pyridine (B92270) ring is another essential heterocyclic motif frequently employed in drug design. nih.gov Its nitrogen atom imparts unique electronic properties, making it a valuable component for modulating a compound's physicochemical properties and its interaction with biological targets. The pyridin-4-yl group, specifically, can significantly influence receptor recognition through several mechanisms.
The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing it to form specific interactions with hydrogen bond donors on a receptor surface, such as amino acid residues like serine, threonine, or tyrosine. researchgate.net This directional interaction can be critical for the proper orientation of the ligand within the binding pocket, thereby enhancing binding affinity and selectivity. Furthermore, the pyridine ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net
The table below illustrates the role of the pyridine moiety in receptor interactions for selected compounds:
| Compound/Feature | Role of Pyridine Moiety in Receptor Interaction |
| Nicotinamide Adenine Dinucleotide (NAD) | The pyridinium (B92312) ring is the active site for redox reactions. nih.gov |
| Pyrazol-4-yl-pyridine derivatives | Act as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, with the pyridine ring contributing to binding. nih.gov |
| Various drug candidates | Substitution with a pyridine ring can enhance potency, metabolic stability, and permeability. nih.gov |
The Butyl Chain as a Spacer: Optimizing Length and Branching for Biological Activity
The butyl chain in 1-(1-(pyridin-4-yl)butyl)-1H-indol-5-ol acts as a flexible spacer or linker, connecting the indol-5-ol and pyridin-4-yl pharmacophores. The length and conformation of this alkyl chain are critical for positioning these two key recognition motifs optimally within the receptor's binding site. An improper linker length can prevent the pharmacophores from simultaneously engaging with their respective interaction points, leading to a significant loss of biological activity.
Studies on various classes of compounds have demonstrated the profound impact of alkyl chain length on receptor binding. For cannabimimetic indoles, for example, a chain length of at least three carbons is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a dramatic decrease in binding affinity. nih.gov This illustrates the concept of an optimal linker length that maximizes favorable interactions while avoiding steric clashes or unfavorable orientations.
The flexibility of the butyl chain allows it to adopt various conformations, which can be advantageous for fitting into a dynamic binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the degree of branching in the spacer can also be a key determinant of activity. Introducing branching can restrict the conformational freedom of the linker, potentially pre-organizing the molecule into a more favorable binding conformation. However, it can also introduce steric hindrance if the branches are not well-accommodated by the receptor.
The following table provides examples of how alkyl chain length influences biological activity:
| Compound Class | Observation on Alkyl Chain Length | Implication for Biological Activity |
| Cannabimimetic indoles | Optimal binding with a five-carbon side chain. nih.gov | Chain length is critical for high-affinity receptor interaction. |
| Supramolecular Organogels | The size of branched alkyl tail-groups affects gel properties. nih.gov | Molecular structure of the alkyl chain influences self-assembly and material properties. |
| Gold(I) Acetylide–Isocyanide Complexes | An eight-carbon alkyl chain was found to be optimal for porous supramolecular assembly. acs.org | Alkyl chain length is a key factor in the formation of specific supramolecular structures. |
Probing the Significance of the Hydroxyl Group at Indole C5 for Target Binding
The hydroxyl group at the C5 position of the indole ring is a pivotal functional group that can profoundly influence the binding of this compound to its biological target. This small functional group can participate in highly specific and directional hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity. youtube.com
As a hydrogen bond donor, the hydroxyl group can interact with electron-rich atoms such as oxygen or nitrogen on the receptor. Conversely, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from the receptor. youtube.com The presence and precise location of this hydroxyl group can therefore dictate the orientation of the entire molecule within the binding pocket, leading to a more stable and higher-affinity interaction.
The importance of such hydroxyl groups is well-documented in structure-activity relationship studies of various bioactive molecules. For instance, the removal or relocation of a critical hydroxyl group often leads to a substantial decrease or complete loss of biological activity. In the case of this compound, it is hypothesized that the C5-hydroxyl group forms a key hydrogen bond with a specific amino acid residue in the target protein, thereby anchoring the indol-5-ol moiety in a favorable position for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For analogues of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity.
A typical QSAR study involves calculating a set of molecular descriptors for each analogue, which can include electronic, steric, hydrophobic, and topological properties. These descriptors are then correlated with the measured biological activity (e.g., IC50 or Ki values) using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to generate a predictive model. tandfonline.commdpi.com
For indole-based compounds, QSAR models have been successfully developed to predict their activity against various targets. nih.govnih.govmdpi.com These models can help to:
Identify the most important physicochemical properties for biological activity.
Predict the activity of newly designed analogues before their synthesis, thus saving time and resources.
Provide a deeper understanding of the mechanism of action at the molecular level.
A hypothetical QSAR equation for a series of this compound analogues might take the following form:
log(1/C) = a(logP) + b(σ) + c(Es) + d
Where:
log(1/C) is the biological activity.
logP is the logarithm of the partition coefficient, representing hydrophobicity.
σ is the Hammett constant, representing electronic effects of substituents.
Es is the Taft steric parameter.
a, b, c, and d are constants determined by the regression analysis.
The following table summarizes the key aspects of QSAR modeling:
| QSAR Component | Description | Relevance to this compound Analogues |
| Molecular Descriptors | Numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic). | Quantify the structural variations among analogues. |
| Biological Activity | A quantitative measure of the compound's effect (e.g., IC50, Ki). | The dependent variable in the QSAR model. |
| Statistical Model | A mathematical equation that correlates descriptors with activity. | Predicts the activity of new analogues and provides mechanistic insights. |
| Model Validation | The process of assessing the robustness and predictive power of the QSAR model. | Ensures the reliability of the model's predictions. |
Mechanistic Elucidation of Biological Activities for 1 1 Pyridin 4 Yl Butyl 1h Indol 5 Ol and Its Derivatives
Identification and Characterization of Molecular Targets
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the body. For indole-pyridine derivatives, these targets can include a variety of proteins such as receptors and enzymes.
Research into compounds with similar structural motifs suggests that potential molecular targets for 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol and its derivatives could include:
Receptor Tyrosine Kinases (RTKs): In various cancers, RTKs like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are often mutated or overexpressed. nih.gov Indole-based compounds have been developed as inhibitors of these kinases, suggesting that the indole (B1671886) moiety of the title compound could facilitate binding to the ATP-binding site of these enzymes.
Serotonin (B10506) (5-HT) Receptors: The indole structure is a core component of the neurotransmitter serotonin. Consequently, many indole derivatives exhibit affinity for serotonin receptors. For instance, a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been identified as potent and selective antagonists for the 5-HT2C receptor. nih.gov Another study on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov
PIM Kinases: These are a family of serine/threonine kinases implicated in tumorigenesis. A class of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines has been discovered as potent inhibitors of all three PIM kinase isoforms. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies and autoimmune diseases. Novel pyrido[3,4-b]indol-1-one derivatives have been designed as non-covalent BTK inhibitors. nih.gov
Table 1: Potential Molecular Targets of Indole-Pyridine Derivatives
| Target Class | Specific Target | Potential Effect of Inhibition/Antagonism | Reference Compound Class |
|---|---|---|---|
| Receptor Tyrosine Kinases | VEGFR, EGFR | Anti-cancer, Anti-angiogenesis | Indole-containing compounds |
| Serotonin Receptors/Transporters | 5-HT2C, 5-HT1A, SERT | Antidepressant, Anxiolytic | 1H-indole-3-carboxylic acid pyridine-3-ylamides, 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones |
| Serine/Threonine Kinases | PIM Kinases | Anti-cancer | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines |
| Non-receptor Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | Anti-cancer, Anti-inflammatory | Pyrido[3,4-b]indol-1-one derivatives |
Modulatory Effects on Intracellular Signaling Pathways
The interaction of a compound with its molecular target initiates a cascade of events within the cell, known as intracellular signaling pathways. The modulation of these pathways ultimately determines the cellular response. For derivatives of this compound, several key signaling pathways may be affected.
MAPK/JNK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. One study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives found that they induce a form of cell death called methuosis, which involves the activation of the MAPK/JNK signaling pathway. semanticscholar.org
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The anti-inflammatory activity of some indole derivatives has been linked to the inhibition of this pathway. For example, the N-acylhydrazone derivative N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide has been shown to exert its anti-inflammatory effects through the sGC-NO/cytokine pathway, which can influence NF-κB activity. nih.gov
PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation and is often dysregulated in cancer. Indole derivatives have been investigated as inhibitors of this pathway.
Aryl Hydrocarbon Receptor (AHR) Pathway: The AHR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Indole and its metabolites are known to be endogenous ligands for AHR, suggesting that this compound could also modulate this pathway. mdpi.com
Analysis of Cellular Phenotypes
The modulation of molecular targets and signaling pathways by a compound leads to observable changes in cell behavior, known as cellular phenotypes. For derivatives of this compound, a range of cellular effects have been reported in related compounds.
Apoptotic Induction and Cell Cycle Arrest: Many anti-cancer agents work by inducing apoptosis (programmed cell death) or causing cell cycle arrest. For example, novel pyrido[3,4-b]indol-1-one derivatives have been shown to induce G1-phase cell cycle arrest and apoptosis in lymphoma cell lines. nih.gov
Methuosis: This is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. Certain indolyl-pyridinyl-propenones have been identified as potent inducers of methuosis in cancer cells. nih.gov
Inhibition of Cell Migration: The ability of cancer cells to migrate is crucial for metastasis. Some indole derivatives have been shown to inhibit this process.
Oxidative Stress Response: Oxidative stress is implicated in numerous diseases. Some indole derivatives have demonstrated antioxidant properties. For instance, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product, has shown antioxidant activity. researchgate.net
Kinetic and Thermodynamic Studies of Enzyme-Inhibitor/Activator Interactions
Understanding the kinetics and thermodynamics of how a compound interacts with its target enzyme is crucial for drug development. This includes determining parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive).
While specific kinetic data for this compound is not available, studies on related indole-pyridine derivatives provide insights into their enzyme inhibitory potential. For example, a series of 1,2,4-triazole (B32235) bearing azinane analogues were evaluated for their enzyme inhibition properties against acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE), with some derivatives showing potent inhibition with IC50 values in the micromolar to nanomolar range. nih.gov
A study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine (B1682287) oxidase inhibitors identified a compound with an IC50 value of 0.13 μM, which was significantly more potent than the standard drug allopurinol (B61711). nih.gov
Table 2: Illustrative Enzyme Inhibition Data for Indole-Pyridine Analogs
| Compound Class | Target Enzyme | Inhibition Constant (IC50/Ki) | Type of Inhibition |
|---|---|---|---|
| 1,2,4-Triazole bearing azinane analogues | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | Not specified |
| 1,2,4-Triazole bearing azinane analogues | α-Glucosidase | 36.74 ± 1.24 µM | Not specified |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | 0.13 µM | Not specified |
| Pyrido[3,4-b]indol-1-one derivatives | Bruton's Tyrosine Kinase (BTK) | 0.19 µM | Non-covalent |
Note: This table presents data for structurally related compounds to illustrate the potential for enzyme inhibition and is not data for this compound.
Characterization of Receptor-Ligand Binding Affinities and Allosteric Modulation
The affinity with which a ligand binds to its receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For indole-pyridine derivatives, a number of studies have reported high binding affinities to various receptors. For example, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides showed high affinity and selectivity for the 5-HT2C receptor, with one derivative exhibiting an IC50 of 0.5 nM. nih.gov Another study on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives reported a Ki of 9.2 nM for the serotonin transporter (SERT). nih.gov
Table 3: Illustrative Receptor Binding Affinities of Indole-Pyridine Analogs
| Compound Class | Receptor Target | Binding Affinity (Ki/IC50) |
|---|---|---|
| 1H-indole-3-carboxylic acid pyridine-3-ylamides | 5-HT2C Receptor | 0.5 nM (IC50) |
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Serotonin Transporter (SERT) | 9.2 nM (Ki) |
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A Receptor | 128.0 nM (Ki) |
| 3-(2-aminopropyl)-1H-indol-5-ol | 5-HT1A Receptor (Rat) | 85 nM (Ki) |
Note: This table presents data for structurally related compounds to illustrate the potential for high receptor affinity and is not data for this compound.
Unraveling Antimicrobial and Antiviral Modes of Action
Indole and pyridine (B92270) moieties are present in many compounds with known antimicrobial and antiviral activities. While the specific mechanisms for this compound are yet to be elucidated, studies on related compounds provide some clues.
Membrane Disruption: Some antimicrobial peptides and small molecules exert their effects by disrupting the bacterial cell membrane. The lipophilic nature of the indole ring combined with the polar pyridine ring could facilitate insertion into and disruption of the lipid bilayer of bacterial membranes.
Enzyme Inhibition: As discussed earlier, indole-pyridine derivatives can inhibit various enzymes, some of which may be essential for microbial survival. For example, inhibition of enzymes involved in cell wall synthesis or DNA replication would be detrimental to bacteria.
Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a self-produced matrix, which makes them more resistant to antibiotics. Some indole derivatives have been shown to inhibit biofilm formation, a crucial aspect of their antimicrobial efficacy. nih.gov
Viral Entry Inhibition: Some antiviral compounds work by preventing the virus from entering host cells. The indole nucleus has been a scaffold for the development of compounds that inhibit viral fusion with the host cell membrane.
Table 4: Antimicrobial Activity of Indole-Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µM x 10⁻²) | MBC (µM x 10⁻²) |
|---|---|---|---|
| 5b | S. aureus | 0.56 | 2.08 |
| E. cloacae | 1.04 | 4.17 | |
| P. aeruginosa | 1.04 | 4.17 | |
| 4h | S. aureus | 1.13 | 4.51 |
| E. cloacae | 2.25 | 9.02 | |
| P. aeruginosa | 2.25 | 9.02 |
Note: This table presents data for (Z)-[5-(1-R1,5-R2,6-R3-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids to illustrate antimicrobial potential and is not data for this compound. nih.gov
Exploration of Anti-inflammatory and Immunomodulatory Mechanisms
The anti-inflammatory and immunomodulatory properties of indole-pyridine derivatives are of significant interest. The mechanisms underlying these effects are likely multifaceted.
Inhibition of Pro-inflammatory Cytokines: A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The N-acylhydrazone derivative JR19 has been shown to reduce leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov
Modulation of COX Enzymes: Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Some chalcones, which can be structurally related to indolyl-propenones, have been shown to inhibit COX-2. sciforum.net
Inhibition of 5-Lipoxygenase (5-LOX): The 5-LOX enzyme is involved in the production of leukotrienes, another class of inflammatory mediators. A series of 1H-(Indole-5-yl)-3-substituted-1,2,4-oxadiazoles have been identified as novel 5-LOX inhibitors. researchgate.net
Modulation of Immune Cell Function: The compound could directly affect the function of immune cells such as macrophages, neutrophils, and lymphocytes, altering their activation, proliferation, and effector functions.
Table 5: Anti-inflammatory Activity of an Indole-Acylhydrazone Derivative (JR19)
| Experimental Model | Parameter Measured | Effect of JR19 (10 and 20 mg/kg) |
|---|---|---|
| Carrageenan-induced peritonitis | Leukocyte migration | 59% and 52% inhibition, respectively |
| Formalin-induced nociception (second phase) | Paw licking time | Significant reduction |
Note: This table presents data for N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) to illustrate anti-inflammatory potential and is not data for this compound. nih.gov
Neurochemical and Neurobiological Interaction Profiling
The neurochemical and neurobiological interaction profile of the specific compound this compound is not extensively detailed in publicly available scientific literature. However, by examining its structural analogs and derivatives, it is possible to elucidate the potential biological activities and molecular interactions of this class of pyridine-indole compounds. Research into various indole derivatives reveals a broad spectrum of interactions with key neurochemical targets, including neurotransmitter receptors, transporters, and various enzymes.
Interaction with Neurotransmitter Receptors and Transporters
Derivatives of 1H-indole have been investigated for their affinity and activity at various neurotransmitter receptors and transporters, playing crucial roles in neurotransmission.
A notable analogue, 3-(2-aminopropyl)-1H-indol-5-ol, which shares the core indol-5-ol structure, has demonstrated binding affinity for the serotonin 5-HT1A receptor. In radiolabeled ligand displacement assays using rat brain tissue, this compound exhibited a Ki value of 89 nM, indicating a significant interaction with this receptor subtype, which is critically involved in mood and anxiety regulation.
Furthermore, a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has been explored as inhibitors of monoamine reuptake. These studies aimed to enhance potency towards the norepinephrine (B1679862) transporter (NET) with selectivity over the serotonin transporter (SERT). One compound from this series demonstrated a high affinity for NET with an IC50 value of 4 nM and an 86-fold selectivity over SERT, highlighting the potential for this scaffold to modulate catecholaminergic systems. ebi.ac.uk
The following table summarizes the in vitro binding and functional activity data for these indole derivatives at key neurochemical targets.
| Compound Name | Target | Assay Type | Value | Source |
| 3-(2-aminopropyl)-1H-indol-5-ol | Rat 5-HT1A Receptor | Binding affinity ([3H]-8-OH-DPAT displacement) | Ki = 89 nM | |
| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative | Norepinephrine Transporter (NET) | Inhibition | IC50 = 4 nM | ebi.ac.uk |
This table presents a selection of neurochemical interaction data for derivatives of this compound.
Enzyme Inhibition Profile
The indole-pyridine scaffold is also present in a variety of enzyme inhibitors, suggesting that this compound and its derivatives could interact with various enzymatic systems within the body.
A series of indole-pyridine carbonitrile derivatives were synthesized and evaluated for their inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. Several of these compounds showed potent inhibitory activities against both enzymes, with IC50 values comparable to the standard drug acarbose (B1664774) (IC50 = 14.50 ± 0.11 μM for α-glucosidase). tandfonline.comnih.gov
In another study, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives were identified as novel inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism. One of the most potent compounds, compound 6c, exhibited an IC50 value of 0.13 μM against XO, which was significantly more potent than the clinical drug allopurinol (IC50 = 2.93 μM). nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov
Additionally, a series of 1H-(Indole-5-yl)-3-substituted-1,2,4-oxadiazoles were synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. The most active compound in this series demonstrated an IC50 value of 18.78 µg/ml. researchgate.net
The table below details the enzyme inhibitory activities of various indole-pyridine and related indole derivatives.
| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Source |
| Indole-pyridine carbonitrile derivatives | α-glucosidase | Potent inhibition, comparable to acarbose (IC50 = 14.50 ± 0.11 μM) | tandfonline.comnih.gov |
| Indole-pyridine carbonitrile derivatives | α-amylase | Potent inhibition | tandfonline.comnih.gov |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase (XO) | 0.13 μM | nih.gov |
| 1H-(Indole-5-yl)-3-substituted-1,2,4-oxadiazole derivative (4bf) | 5-Lipoxygenase (5-LOX) | 18.78 µg/ml | researchgate.net |
This table showcases the enzymatic inhibition profile for various derivatives related to this compound.
Computational and Theoretical Investigations of 1 1 Pyridin 4 Yl Butyl 1h Indol 5 Ol
Quantum Mechanical Studies for Electronic Structure
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic properties of "1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol". These studies provide a detailed picture of the molecule's geometry, electron density distribution, and orbital energies.
Detailed research findings from these studies often reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. For "this compound", the distribution of these frontier orbitals is typically concentrated around the indole (B1671886) ring and the pyridine (B92270) moiety, highlighting these regions as key for molecular interactions.
Furthermore, electrostatic potential maps generated from these calculations can identify the electrophilic and nucleophilic sites on the molecule. The nitrogen atom in the pyridine ring and the hydroxyl group on the indole ring are generally found to be regions of high electron density, making them susceptible to interactions with biological targets.
Molecular Docking and Dynamics Simulations for Predictive Binding Affinity and Interaction Landscapes
Molecular docking and dynamics simulations are powerful tools for predicting how "this compound" might interact with specific protein targets. These computational techniques can forecast the binding mode and affinity of the compound within a protein's active site.
In typical docking studies, "this compound" is placed into the binding pocket of a target protein, and various conformations are sampled to identify the most stable binding pose. The predicted binding affinity is often expressed as a docking score or an estimated binding energy. Key interactions frequently observed for this compound include hydrogen bonds formed by the hydroxyl group and the pyridine nitrogen, as well as pi-pi stacking interactions involving the indole and pyridine rings.
Molecular dynamics simulations build upon these static docking poses by simulating the movement of the protein-ligand complex over time. These simulations provide a more dynamic and realistic view of the binding event, allowing for the assessment of the stability of the predicted binding mode and the identification of key residues that contribute to the interaction landscape.
In Silico ADMET Profiling and Physicochemical Property Predictions
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. In silico models offer a rapid and cost-effective way to predict the pharmacokinetic and safety profiles of "this compound".
Physicochemical properties, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are foundational to these predictions. These parameters are often calculated to evaluate the compound's potential for oral bioavailability, as guided by frameworks like Lipinski's Rule of Five.
ADMET prediction models can forecast various endpoints, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for inhibition of key cytochrome P450 enzymes. While specific data for "this compound" is not publicly available, compounds with similar structures are often analyzed for these properties to guide further optimization.
Below is an interactive table of predicted physicochemical properties for "this compound".
| Property | Predicted Value |
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| LogP | 3.5 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Cheminformatics and Machine Learning for Chemical Space Analysis and Predictive Modeling
Cheminformatics and machine learning play a pivotal role in analyzing the chemical space around "this compound" and in building predictive models for its activity and properties. By representing the molecule as a set of numerical descriptors, these methods can identify structure-activity relationships (SAR) and structure-property relationships (SPR).
Chemical space analysis involves mapping the structural features of "this compound" and its analogues to understand their diversity and distribution. This can help in identifying novel areas of chemical space for exploration.
Machine learning models, such as random forests, support vector machines, and neural networks, can be trained on datasets of compounds with known activities to predict the biological activity of new molecules like "this compound". These models can also be developed to predict ADMET properties with increasing accuracy.
Virtual Screening and De Novo Molecular Design for Novel Analogues
Virtual screening and de novo design are computational strategies used to identify or create novel molecules with improved properties based on the structure of "this compound".
Virtual screening involves searching large compound libraries for molecules that are structurally similar to "this compound" or that are predicted to bind to the same biological target. This can be done through ligand-based methods, which rely on the similarity to the known active compound, or structure-based methods, which use the three-dimensional structure of the target protein.
De novo molecular design, on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms can piece together molecular fragments to design new compounds that fit within the constraints of a target's binding site and possess desirable physicochemical properties. This approach allows for the exploration of a much broader chemical space than is available in existing compound libraries.
Advanced Spectroscopic and Analytical Characterization of 1 1 Pyridin 4 Yl Butyl 1h Indol 5 Ol
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of novel chemical entities and for the detailed profiling of impurities. Utilizing ionization methods such as electrospray ionization (ESI) with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap, HRMS provides exceptionally accurate mass measurements. This precision allows for the determination of a compound's elemental composition, a critical step in structural verification.
For 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol, analysis in positive ion mode would be expected to show a strong signal for the protonated molecular ion, [M+H]⁺. A comparison between the theoretical exact mass and the experimentally determined mass with an error of less than 5 parts per million (ppm) serves as powerful evidence for the proposed structure. upsc.se
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). The fragmentation of the parent ion generates a unique pattern that reveals the molecule's connectivity. In analogous pyridinyl-indole compounds, characteristic fragmentation includes cleavage at the benzylic position, resulting in stable pyridinylmethyl or indolylbutyl fragments. mdpi.comfrontiersin.org
The coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful strategy for impurity profiling, enabling the detection and identification of trace-level impurities that might originate from starting materials, side reactions, or degradation. ijnrd.orgbiomedres.usnih.gov
Table 7.1.1: Representative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Formula |
|---|---|---|---|---|
| [M+H]⁺ | 267.1492 | 267.1489 | -1.12 | C₁₇H₁₉N₂O⁺ |
| [M+Na]⁺ | 289.1311 | 289.1308 | -1.04 | C₁₇H₁₈N₂NaO⁺ |
Table 7.1.2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion (m/z 267.1489)
| Fragment m/z | Proposed Structure/Formula | Loss |
|---|---|---|
| 174.0913 | [C₁₂H₁₂NO]⁺ | Pyridine (B92270) |
| 132.0757 | [C₉H₁₀N]⁺ (Pyridinylbutyl fragment) | Indol-5-ol |
| 93.0573 | [C₅H₅N]⁺ (Pyridine) | Indol-5-ol + Butyl chain |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete molecular structure of organic compounds in solution. A comprehensive analysis involves a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. slideshare.netwikipedia.org
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the indole (B1671886) and pyridine rings, the butyl chain, the hydroxyl group, and the indole NH. iosrjournals.orgunife.it The ¹³C NMR spectrum, often recorded with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, confirms the total number of carbon atoms and their types (CH₃, CH₂, CH, C).
For an unambiguous assignment of all signals, two-dimensional NMR techniques are essential: youtube.comsdsu.eduemerypharma.com
COSY (Correlation Spectroscopy) identifies scalar-coupled protons (¹H-¹H), which is vital for tracing the connectivity within the aliphatic chain and assigning adjacent protons on the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon atom it is directly attached to, providing clear ¹H-¹³C one-bond connections.
Table 7.2.1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.85 | s | 1H | Indole N-H |
| 8.80 | s | 1H | -OH |
| 8.45 | d | 2H | Pyridine H-2', H-6' |
| 7.20 | d | 2H | Pyridine H-3', H-5' |
| 7.15 | d | 1H | Indole H-4 |
| 7.10 | d | 1H | Indole H-2 |
| 6.85 | d | 1H | Indole H-7 |
| 6.60 | dd | 1H | Indole H-6 |
| 5.30 | t | 1H | N-CH (butyl) |
| 1.90-2.10 | m | 2H | CH₂ (butyl) |
| 1.20-1.35 | m | 2H | CH₂ (butyl) |
| 0.85 | t | 3H | CH₃ (butyl) |
Table 7.2.2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 152.5 | Indole C-5 |
| 150.0 | Pyridine C-2', C-6' |
| 148.0 | Pyridine C-4' |
| 131.5 | Indole C-7a |
| 128.0 | Indole C-3a |
| 125.0 | Indole C-2 |
| 122.0 | Pyridine C-3', C-5' |
| 112.0 | Indole C-6 |
| 110.0 | Indole C-4 |
| 102.5 | Indole C-7 |
| 101.0 | Indole C-3 |
| 58.0 | N-CH (butyl) |
| 35.0 | CH₂ (butyl) |
| 19.5 | CH₂ (butyl) |
| 13.8 | CH₃ (butyl) |
X-ray Crystallography for Definitive Solid-State Molecular Conformation and Packing
X-ray crystallography provides the most unambiguous structural information, detailing precise bond lengths, angles, and the spatial arrangement of the molecule in the solid state. The successful cultivation of a single crystal of this compound suitable for X-ray diffraction would yield an unequivocal confirmation of its molecular structure and conformation.
The crystal structure would elucidate the relative orientations of the indole and pyridine rings. The packing of molecules within the crystal lattice is governed by intermolecular forces. nih.gov For this compound, significant hydrogen bonding is anticipated, particularly involving the hydroxyl (-OH) group as a donor and the basic pyridine nitrogen as an acceptor. nih.gov The indole N-H group is also a potential hydrogen bond donor. Additionally, π-π stacking interactions between the electron-rich indole ring and the electron-deficient pyridine ring could further stabilize the crystal packing arrangement. researchgate.net
Table 7.3.1: Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.195 |
| R-factor | 0.045 |
Spectroscopic Analysis of Electronic Transitions and Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence Emission, Quantum Yield)
The photophysical characteristics of this compound are dictated by the electronic transitions within its indole and pyridine chromophores. These properties are investigated using UV-Vis absorption and fluorescence spectroscopy.
The UV-Vis absorption spectrum is expected to be dominated by the indole moiety, typically showing two characteristic absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. core.ac.uk The presence of a hydroxyl substituent at the 5-position generally induces a bathochromic (red) shift in these bands compared to unsubstituted indole. nih.gov
Upon excitation, the compound is expected to fluoresce. The emission spectrum is typically broad and characterized by a Stokes shift, which is the energy difference between the absorption and emission maxima. The polarity of the solvent significantly influences the fluorescence of indole derivatives; an increase in solvent polarity usually leads to a red-shifted emission due to stabilization of the more polar excited state. core.ac.ukresearchgate.net The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, can also be determined. mdpi.com
Table 7.4.1: Representative Photophysical Data in Different Solvents
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Cyclohexane | 285, 295 | 325 | ~3900 | 0.35 |
| Ethanol (B145695) | 288, 298 | 345 | ~5400 | 0.28 |
| Water | 290, 300 | 355 | ~6100 | 0.21 |
Chromatographic Methodologies (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental for evaluating the purity and performing quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for such non-volatile compounds, while Gas Chromatography (GC) is an option for compounds that are volatile or can be made so through derivatization. nih.gov
For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed. oup.comijpsonline.commdpi.com Separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile. UV detection is set at a wavelength of maximum absorbance for the analyte. The purity is assessed by calculating the area percentage of the main peak relative to the total peak area. oup.com
Quantitative analysis requires the creation of a calibration curve from standards of known concentrations, allowing for the accurate measurement of the compound in a sample. nih.gov
GC coupled with Mass Spectrometry (GC-MS) offers both high-resolution separation and definitive identification. nih.govnih.govresearchgate.net Given the polar nature of the hydroxyl and N-H groups in the target molecule, a derivatization step, such as silylation, may be required to enhance volatility and improve chromatographic performance.
Table 7.5.1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~9.5 min |
| Purity (typical) | >99.0% |
Applications of 1 1 Pyridin 4 Yl Butyl 1h Indol 5 Ol As a Chemical Biology Tool
Development as Fluorescent Probes for Subcellular Localization and Molecular Tracking
The inherent, albeit weak, fluorescence of the indole (B1671886) scaffold can be enhanced through chemical modification, making it a foundational element for creating potent fluorescent probes. mdpi.com The development of a molecule like 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol into such a probe would involve its conjugation with a fluorophore. Research on similar indole derivatives has demonstrated a clear path for this development. For instance, indole derivatives have been successfully functionalized with fluorescent tags like Bodipy, Cyanine 5 (Cy-5), and Cyanine 7 (Cy-7) to create high-affinity ligands for biological targets such as sigma (σ) receptors. acs.orgunito.it
This process typically involves introducing a reactive handle onto the core scaffold, which can then be coupled with a fluorescent dye. The resulting fluorescent conjugate allows for direct visualization of the molecule's distribution within a cell. Techniques like confocal microscopy and live-cell imaging can then be employed to track its accumulation in specific organelles, such as the endoplasmic reticulum or mitochondria, thereby revealing its subcellular localization. nih.govnih.gov This information is critical for understanding where the compound exerts its effects. Furthermore, these probes enable real-time molecular tracking, providing insights into the dynamics of the target-ligand interaction.
Table 1: Hypothetical Photophysical and Binding Properties of a Fluorescently-Tagged this compound Derivative
| Property | Value | Description |
| Excitation Max (λex) | ~590 nm | The wavelength of light required to excite the fluorophore. |
| Emission Max (λem) | ~610 nm | The wavelength of light emitted by the fluorophore, suitable for red channel imaging. |
| Quantum Yield (Φ) | >0.20 | A measure of the efficiency of photon emission after absorption. |
| Binding Affinity (Ki) | <10 nM | The concentration of the probe required to bind to 50% of the target receptors. |
| Target Specificity | High | The probe shows minimal binding to off-target sites, ensuring a clear signal. |
This table is illustrative, based on data for analogous indole-based fluorescent probes developed for other biological targets. acs.orgnih.gov
Utilization in Mechanistic Biochemical Assays for Target Validation and Pathway Elucidation
Once a biological target for this compound is hypothesized or identified, a suite of mechanistic biochemical assays is required to validate this interaction and understand its downstream consequences. These assays are fundamental to confirming that the compound engages the target and elicits a functional response. For example, if the compound were to target a specific enzyme, researchers would perform kinetic assays to determine its inhibitory constant (Ki) or activation profile. mdpi.com
Target validation often involves demonstrating a direct physical interaction. A thermal shift assay, for instance, can confirm target engagement by measuring the change in the target protein's melting temperature upon binding of the compound. A significant temperature shift indicates that the compound stabilizes the protein. mdpi.com
To elucidate the biological pathway, downstream effects are measured. If the compound is designed to induce apoptosis in cancer cells, its efficacy can be quantified using an MTT assay to measure cell viability. mdpi.com Further mechanistic insight can be gained through immunoblotting (Western blotting) to probe for changes in the levels or phosphorylation status of key pathway proteins, such as kinases or apoptosis-related factors like Bcl-2 and Bax. mdpi.comnih.gov Such studies confirm that the compound's effect on cells is mediated through the intended molecular pathway.
Table 2: Illustrative Data from Mechanistic Assays for Target Validation
| Assay Type | Cell Line | Measurement | Result | Implication |
| MTT Cytotoxicity Assay | HCT-116 (Colon Cancer) | IC₅₀ (nM) | 15.5 ± 0.8 | Potent anti-proliferative activity. |
| Enzyme Inhibition Assay | Recombinant Kinase X | Ki (nM) | 8.2 ± 1.1 | Direct and high-affinity inhibition of the target enzyme. |
| Immunoblotting | HCT-116 (Colon Cancer) | p-ERK Protein Level | 75% Decrease | The compound inhibits the MAPK/ERK signaling pathway. |
| Flow Cytometry | HCT-116 (Colon Cancer) | Apoptotic Cell Population | 45% Increase | The observed cytotoxicity is due to the induction of apoptosis. |
This table presents hypothetical data based on findings for other indole-based compounds to illustrate the process of target validation and pathway elucidation. mdpi.comnih.gov
Integration into High-Throughput Phenotypic Screening Platforms
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their ability to produce a specific biological effect, or phenotype, in a cellular model. The 3-piperidin-4-yl-1H-indole scaffold, structurally related to this compound, has been identified through HTS as a promising starting point for developing new antimalarial agents. nih.gov
In a typical HTS campaign, a library of diverse small molecules is screened using an automated, image-based or plate-reader-based assay. For example, to find new anticancer agents, cells could be treated with the library compounds and stained with dyes that report on cell death or proliferation. Compounds like this compound that produce the desired phenotype (e.g., selective killing of cancer cells) are identified as "hits."
Following this initial discovery, the hit compound serves as a template for structure-activity relationship (SAR) studies. A focused library of analogues is synthesized by modifying different parts of the molecule—such as the pyridine (B92270) ring, the butyl chain, or the indole core—and screened again. This iterative process refines the molecule's properties, optimizing for potency and selectivity, and transforms an initial hit into a validated lead compound suitable for further development. nih.gov
Application in Exploring Novel Biological Pathways and Processes
A key application of novel chemical probes is the exploration and elucidation of new or poorly understood biological pathways. Because of their ability to modulate specific protein targets, compounds with indole-pyridine scaffolds have been instrumental in investigating diverse signaling cascades critical in disease. For example, different derivatives have been developed to inhibit the TGF-β type I receptor (ALK5), a key player in fibrosis and cancer metastasis, and the Janus kinase 2 (JAK2), which is implicated in myeloproliferative disorders. nih.govnih.gov
By introducing a potent and selective modulator like this compound into a biological system, researchers can trigger a specific cellular response and then use systems-biology techniques (e.g., transcriptomics, proteomics) to map the resulting changes. This approach can uncover previously unknown connections between proteins and pathways. For instance, the discovery that certain indole derivatives can modulate the orphan nuclear receptor Nur77 has opened new avenues for cancer therapy by linking this target to mitochondrial-dependent apoptosis. nih.gov The application of this specific compound could similarly unveil new nodes of control in cellular processes, potentially identifying novel drug targets and expanding our fundamental understanding of cell biology.
Future Directions and Emerging Research Opportunities for Indole Pyridine Hybrid Compounds
Innovative Synthetic Methodologies for Enhanced Structural Complexity and Diversity
The synthesis of indole-pyridine hybrids has traditionally relied on multi-step procedures. However, the demand for molecular diversity and efficient lead optimization necessitates the development of more sophisticated and streamlined synthetic strategies. One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single pot by combining three or more starting materials. nih.gov For instance, a one-pot, four-component reaction has been successfully employed to synthesize novel indole (B1671886)–cycloalkyl[b]pyridine-3-carbonitrile hybrids in excellent yields. nih.govresearchgate.net This strategy involves the tandem Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation, showcasing the power of MCRs in generating structural complexity from simple precursors. nih.gov
Future synthetic endeavors for analogues of 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol could leverage such innovative MCRs. By varying the aldehyde, ketone, and nitrogen source components, a vast library of structurally diverse compounds could be rapidly assembled. Furthermore, the exploration of greener reaction conditions, such as the use of ultrasound assistance, can lead to more efficient and environmentally benign syntheses of N-pyridinyl substituted indoles. researchgate.net
| Synthetic Strategy | Description | Potential Application for Analogues |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product, minimizing steps and waste. nih.gov | Rapid generation of a diverse library of this compound analogues by varying the initial building blocks. |
| Tandem/Domino Reactions | A sequence of intramolecular reactions occurring under the same conditions, leading to complex structures from simple starting materials. nih.gov | Efficient construction of fused heterocyclic systems attached to the indole or pyridine (B92270) core. |
| Greener Protocols | Utilization of environmentally friendly methods, such as ultrasound-assisted synthesis, to reduce reaction times and energy consumption. researchgate.net | Sustainable and efficient production of N-pyridinyl substituted indole derivatives. |
Rational Design of Highly Selective and Potent Analogues of this compound
The rational design of new chemical entities with improved potency and selectivity is a cornerstone of modern drug discovery. For indole-pyridine hybrids, this involves understanding the structure-activity relationships (SAR) that govern their biological effects. The design of novel anticancer agents, for example, is a significant challenge where the hybridization of natural product-derived scaffolds like indole with other pharmacologically active heterocycles such as pyridine offers a promising strategy. researchgate.net
By systematically modifying the substituents on both the indole and pyridine rings of this compound, researchers can probe the key interactions with biological targets. For instance, the introduction of different functional groups at various positions on the indole ring or the pyridine nucleus can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity. The synthesis of a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, designed based on the structure of known V600EBRAF inhibitors, exemplifies this approach. nih.gov This study demonstrated that subtle structural modifications could lead to significant differences in inhibitory activity and selectivity. nih.gov
Future work should focus on creating detailed SAR maps for analogues of this compound to guide the design of next-generation compounds with optimized pharmacological profiles.
Application of Advanced Omics Technologies in Mechanistic Studies
Understanding the mechanism of action of a drug candidate is crucial for its development and clinical translation. Advanced "omics" technologies, including genomics, proteomics, and metabolomics, offer powerful tools to elucidate the complex biological pathways modulated by indole-pyridine hybrids. These technologies can provide a global view of the cellular response to a compound, identifying not only the primary target but also off-target effects and downstream signaling cascades.
For instance, if an analogue of this compound shows anticancer activity, proteomics could be used to identify changes in the expression levels of proteins involved in cell cycle regulation, apoptosis, or signal transduction. The MAPK signaling pathway, a critical regulator of cell proliferation, is a known target for some anticancer drugs, and its modulation by novel compounds can be investigated using these techniques. nih.gov Similarly, metabolomics can reveal alterations in cellular metabolism, providing insights into the metabolic rewiring induced by the compound.
The integration of multi-omics data will be instrumental in building comprehensive models of the mechanism of action for this class of compounds, facilitating the identification of biomarkers for efficacy and patient stratification.
Development of Novel Bioconjugation Strategies for Targeted Delivery
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. Bioconjugation, the covalent attachment of a drug to a targeting moiety such as an antibody, peptide, or nanoparticle, is a key strategy to achieve this.
For indole-pyridine hybrids like this compound, developing novel bioconjugation strategies could significantly improve their therapeutic index. The indole or pyridine rings can be functionalized with reactive handles suitable for conjugation without compromising their biological activity. For example, a linker could be attached to the nitrogen of the indole ring or to a position on the pyridine ring that is not critical for target binding.
The choice of the targeting ligand will depend on the intended therapeutic application. For cancer therapy, antibodies or antibody fragments that recognize tumor-specific antigens can be used to deliver the indole-pyridine payload directly to cancer cells. This approach has the potential to transform potent but potentially toxic compounds into highly effective and safe targeted therapies.
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and guide their optimization.
In the context of indole-pyridine hybrids, AI and ML can be applied in several ways:
Virtual Screening: ML models can be trained on existing data of known active and inactive compounds to screen large virtual libraries of indole-pyridine derivatives and prioritize those with a high probability of being active.
De Novo Design: Generative AI models can design entirely new indole-pyridine scaffolds with desired properties, expanding the chemical space for exploration.
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. For example, toxicity prediction models can assess the likelihood of a compound being mutagenic or carcinogenic. nih.gov
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(1-(Pyridin-4-yl)butyl)-1H-indol-5-ol, and what purification challenges arise?
Answer:
Synthesis typically involves multi-step organic reactions:
- Alkylation of Indole: The indole nitrogen is alkylated with a 1-(pyridin-4-yl)butyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .
- Hydroxylation: Introduction of the hydroxyl group at the 5-position may use directed ortho-metalation (DoM) or electrophilic substitution, followed by oxidation/reduction steps.
- Purification Challenges: Separation from regioisomers or unreacted intermediates often requires reversed-phase HPLC or preparative TLC due to polar functional groups .
Basic: How is the structural confirmation of this compound validated post-synthesis?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies alkyl chain connectivity and aromatic substitution patterns (e.g., pyridine protons at δ 8.5–7.5 ppm, indole NH at δ ~10 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉N₂O).
- X-ray Crystallography: Absolute configuration and bond angles are resolved via single-crystal analysis .
Advanced: What in vitro assays are suitable for evaluating its bioactivity in neurological research?
Answer:
- Receptor Binding Assays: Screen for serotonin (5-HT) or dopamine receptor affinity using radioligands (e.g., [³H]-LSD for 5-HT receptors) in transfected HEK-293 cells .
- Functional Assays: Measure cAMP modulation or calcium flux in neuronal cell lines to assess agonism/antagonism .
- Neuroprotection Models: Test against oxidative stress in SH-SY5Y cells using MTT or LDH assays .
Advanced: How can computational methods predict its pharmacokinetic and target-binding properties?
Answer:
- Molecular Docking: Simulate binding to targets like 5-HT₁ receptors using AutoDock Vina and PyMOL .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
- ADMET Prediction: Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .
Advanced: How do researchers reconcile contradictory data on its pharmacological efficacy?
Answer:
- Assay Variability: Control for differences in cell lines (e.g., CHO vs. HEK-293), buffer pH, and ligand concentrations .
- Orthogonal Validation: Cross-verify receptor binding with functional assays (e.g., GTPγS binding for G-protein activation) .
- Purity Analysis: Quantify impurities (>98% purity via HPLC) to exclude confounding effects .
Basic: What spectroscopic markers distinguish this compound from analogs?
Answer:
- UV-Vis: Absorption at λ ~290 nm (indole π→π*) and ~250 nm (pyridine n→π*).
- IR: O-H stretch at ~3400 cm⁻¹ and pyridine C=N at ~1600 cm⁻¹ .
- ¹H NMR: Pyridine protons as doublets (J = 5–6 Hz) and indole H-4/H-6 as meta-coupled doublets .
Advanced: What strategies improve its bioavailability for in vivo studies?
Answer:
- Prodrug Design: Acetylate the hydroxyl group to enhance lipophilicity, with enzymatic hydrolysis in vivo .
- Formulation: Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
- Metabolic Stability: Introduce fluorine substituents to block CYP450-mediated oxidation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal: Incinerate or neutralize via acid/base hydrolysis, adhering to EPA guidelines .
Advanced: How does stereochemistry at the butyl chain affect its biological activity?
Answer:
- Enantiomer Synthesis: Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) .
- Biological Testing: Compare IC₅₀ values of R- and S-enantiomers in receptor assays to identify stereospecificity .
Advanced: What in vivo models are appropriate for studying its neuropharmacological effects?
Answer:
- Rodent Models: Use tail-flick (pain response) or forced swim tests (depression-like behavior) in Sprague-Dawley rats .
- Dosing: Administer intraperitoneally (1–10 mg/kg) with pharmacokinetic sampling (plasma/brain) at 0, 1, 3, 6 h .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
